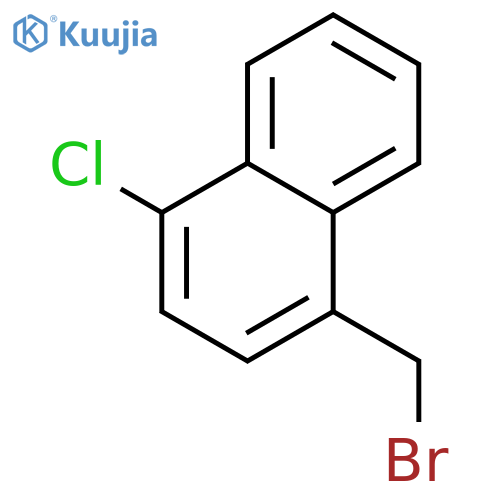

Cas no 79996-98-8 (1-(bromomethyl)-4-chloronaphthalene)

79996-98-8 structure

商品名:1-(bromomethyl)-4-chloronaphthalene

1-(bromomethyl)-4-chloronaphthalene 化学的及び物理的性質

名前と識別子

-

- 1-(bromomethyl)-4-chloronaphthalene

- 1-bromomethyl-4-chloronaphthalene

- AC1L8AJJ

- NSC290427

- SureCN8824635

- 79996-98-8

- DTXSID80314955

- DJFAAOZRYCRATC-UHFFFAOYSA-N

- 4-chloro-1-bromomethylnaphthalene

- AKOS017552504

- NSC-290427

- BS-32819

- SCHEMBL8824635

- 4-(bromomethyl)-1-chloro-naphthalene

- DS-020483

-

- インチ: InChI=1S/C11H8BrCl/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2

- InChIKey: DJFAAOZRYCRATC-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=CC=C2Cl)CBr

計算された属性

- せいみつぶんしりょう: 253.94984

- どういたいしつりょう: 253.94979g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

- LogP: 4.38810

1-(bromomethyl)-4-chloronaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000463-1g |

1-(Bromomethyl)-4-chloronaphthalene |

79996-98-8 | 98% | 1g |

$1752.40 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281115-5g |

1-(Bromomethyl)-4-chloronaphthalene |

79996-98-8 | 98% | 5g |

¥16797.00 | 2024-07-28 | |

| 1PlusChem | 1P00IDJN-1g |

4-(bromomethyl)-1-chloro-naphthalene |

79996-98-8 | 96% | 1g |

$513.00 | 2025-02-28 | |

| Alichem | A219000463-250mg |

1-(Bromomethyl)-4-chloronaphthalene |

79996-98-8 | 98% | 250mg |

$680.00 | 2023-09-01 | |

| A2B Chem LLC | AI56563-5g |

1-(Bromomethyl)-4-chloronaphthalene |

79996-98-8 | 96% | 5g |

$1316.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281115-1g |

1-(Bromomethyl)-4-chloronaphthalene |

79996-98-8 | 98% | 1g |

¥4550.00 | 2024-07-28 | |

| A2B Chem LLC | AI56563-1g |

1-(Bromomethyl)-4-chloronaphthalene |

79996-98-8 | 96% | 1g |

$391.00 | 2024-04-19 | |

| 1PlusChem | 1P00IDJN-5g |

4-(bromomethyl)-1-chloro-naphthalene |

79996-98-8 | 96% | 5g |

$1729.00 | 2025-02-28 | |

| Alichem | A219000463-500mg |

1-(Bromomethyl)-4-chloronaphthalene |

79996-98-8 | 98% | 500mg |

$940.80 | 2023-09-01 |

1-(bromomethyl)-4-chloronaphthalene 関連文献

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

79996-98-8 (1-(bromomethyl)-4-chloronaphthalene) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量